Dihydroobtusifoliol

Description

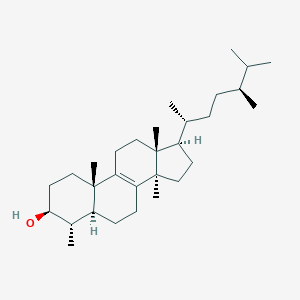

Dihydroobtusifoliol (24,28-dihydroobtusifoliol) is a sterol derivative involved in the biosynthesis of membrane lipids in eukaryotes. Structurally, it is a hydrogenated analog of obtusifoliol, characterized by the saturation of the Δ24(28) double bond in the side chain (Figure 1). This modification significantly impacts its biochemical interactions, particularly with enzymes like lanosterol 14α-demethylase (P-450(14)DM), a cytochrome P450 enzyme critical in sterol biosynthesis pathways. This compound serves as a substrate for studying substrate specificity and catalytic mechanisms of sterol-modifying enzymes, offering insights into evolutionary divergence between fungal and plant systems .

Properties

CAS No. |

16910-33-1 |

|---|---|

Molecular Formula |

C30H52O |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-4,10,13,14-tetramethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1 |

InChI Key |

TVOLMEISVFEEJU-AJGJEUHPSA-N |

SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CC[C@H](C)C(C)C)C)C |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |

Synonyms |

24,28-dihydroobtusifoliol |

Origin of Product |

United States |

Comparison with Similar Compounds

Dihydroobtusifoliol is functionally and structurally analogous to several tetracyclic triterpenoid sterols, including obtusifoliol, lanosterol, 24-methylene-24,25-dihydrolanosterol, and 24,25-dihydrolanosterol. Below is a detailed comparative analysis:

Structural and Functional Differences

Enzymatic Activity and Kinetic Parameters

The catalytic efficiency of yeast P-450(14)DM varies markedly across these compounds, as shown below:

| Compound | Apparent Vmax (nmol/min/nmol P-450) | Apparent Km (μM) | Relative Activity |

|---|---|---|---|

| Obtusifoliol | 15.4 | 12.0 | High |

| This compound | <1.0 (very low) | Not determined | Poor |

| Lanosterol | ~14.0 | 6.0 | Moderate |

| 24-Methylene-24,25-dihydrolanosterol | 15.4 | 8.0 | High |

| 24,25-Dihydrolanosterol | ~10.0 | 15.0 | Moderate |

Key Findings :

Side-Chain Saturation : The saturated Δ24(28) bond in this compound drastically reduces its activity with yeast P-450(14)DM compared to obtusifoliol, suggesting that the enzyme requires a planar, unsaturated side chain for optimal binding and catalysis .

4β-Methyl Group: Unlike plant P-450(14)DM, which cannot process 4β-methylated sterols, yeast P-450(14)DM tolerates this group (e.g., obtusifoliol vs. lanosterol). However, the 4β-methyl group slightly elevates Km values, indicating reduced binding affinity .

Implications for Drug Design

The substrate specificity of P-450(14)DM is a critical consideration in developing antifungal agents (e.g., azoles). This compound’s low activity underscores the importance of side-chain unsaturation in drug-target interactions, while the tolerance for 4β-methyl groups in yeast could inform selective inhibitor design .

Preparation Methods

Starting Materials and Reagent Selection

Synthesis typically begins with obtusifoliol or lanosterol derivatives. Key reagents include:

-

Reducing agents : Sodium borohydride (NaBH<sub>4</sub>) for carbonyl reduction.

-

Acid catalysts : p-Toluenesulfonic acid (TsOH) for dehydration.

-

Hydrogenation catalysts : Palladium on carbon (Pd/C) for selective double-bond reduction.

For example, 7-oxo-24(25)-dihydro-29-nor-lanosterol—a structural analog—was synthesized from obtusifoliol via NaBH<sub>4</sub> reduction, followed by TsOH-catalyzed dehydration to yield a 7-oxo intermediate.

Hydrogenation of the C-24(25) Double Bond

The critical step involves saturating the C-24(25) double bond. In a representative procedure:

Functional Group Modifications

Purification and Characterization

-

Column chromatography : Silica gel (hexane/EtOAc, 10:1) resolves intermediates.

-

Spectroscopic validation :

Biosynthetic Pathways and Enzymatic Methods

In Planta Biosynthesis

Transgenic Arabidopsis lines overexpressing CYP51 (obtusifoliol 14α-demethylase) show elevated this compound accumulation, confirming its role as a pathway intermediate. Key enzymatic steps include:

In Vitro Enzymatic Reduction

Microsomal fractions from Rubus fruticosus (blackberry) catalyze obtusifoliol hydrogenation using NADH as a cofactor. Optimal activity occurs at pH 7.4 and 30°C, with a K<sub>m</sub> of 12 µM.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Catalytic Hydrogenation | Obtusifoliol | Pd/C, H<sub>2</sub> | 92 | 95 |

| NaBH<sub>4</sub> Reduction | 7-Oxo-obtusifoliol | NaBH<sub>4</sub>, MeOH | 78 | 88 |

| Enzymatic Reduction | Obtusifoliol | NADH, microsomal extract | 65 | 82 |

Key findings :

-

Catalytic hydrogenation provides the highest yield and purity but requires expensive catalysts.

-

Enzymatic methods, while eco-friendly, suffer from lower efficiency due to substrate inhibition.

Applications and Implications of Synthesis Methods

Q & A

Q. What experimental designs are optimal for elucidating this compound’s biosynthetic pathway in non-model plant species?

- Methodological Answer: Combine transcriptomic profiling (RNA-seq) of induced plant tissues with stable isotope labeling (e.g., ¹³C-glucose tracing) to track precursor incorporation. Knockout/knockdown experiments (e.g., CRISPR-Cas9 or RNAi) targeting candidate genes (e.g., terpene synthases) can validate pathway components. Data integration tools like KEGG pathway mapping are critical .

Q. How should researchers address discrepancies in this compound’s reported stability under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Use DOE (design of experiments) to model degradation kinetics. Compare results across independent labs using blinded samples to minimize bias .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects in multi-omics datasets?

- Methodological Answer: Multivariate analysis (e.g., PCA or PLS-DA) can disentangle dose-response relationships in metabolomic or proteomic data. Bayesian hierarchical models are useful for integrating heterogeneous datasets (e.g., transcriptomic vs. phenotypic data). Open-source tools like MetaboAnalyst or XCMS Online streamline reproducibility .

Methodological Frameworks

- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving conflicting results .

- Systematic Reviews : Follow PRISMA guidelines for literature synthesis, emphasizing inclusion/exclusion criteria for studies on this compound’s bioactivity .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo or MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.